molecular formula C10H11BrFNO2 B14397727 Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate CAS No. 89457-13-6

Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate

Cat. No.: B14397727
CAS No.: 89457-13-6
M. Wt: 276.10 g/mol
InChI Key: AXKWGFFBUWKWLG-UHFFFAOYSA-N
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Description

Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate is a chemical compound with the molecular formula C10H10BrFNO2 It is a benzoate ester derivative that contains bromine, fluorine, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate typically involves the esterification of 5-amino-2-bromo-4-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of palladium catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Hydrolysis: 5-amino-2-bromo-4-fluorobenzoic acid and isopropanol.

Scientific Research Applications

Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 5-bromo-2-fluorobenzoate: Lacks the amino group, which affects its reactivity and applications.

    Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate: Contains chlorine instead of bromine, leading to different chemical properties.

    Propan-2-yl 5-amino-2-bromo-4-chlorobenzoate:

Uniqueness

Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, along with an amino group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

89457-13-6

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

propan-2-yl 5-amino-2-bromo-4-fluorobenzoate

InChI

InChI=1S/C10H11BrFNO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,13H2,1-2H3

InChI Key

AXKWGFFBUWKWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1Br)F)N

Origin of Product

United States

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